2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, and morpholino groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves the condensation of aldehydes with arylacetonitriles. One common method includes the reaction of piperidine with 2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles in the presence of 1,4-dioxane . The reaction is carried out by heating the reactants, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the precursor molecule can be readily replaced by nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include piperidine, 1,4-dioxane, and various aldehydes. Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include derivatives with different substituents on the pyridine ring, which can exhibit unique optical and chemical properties .
Scientific Research Applications
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways are still under investigation, but its ability to exhibit fluorescence suggests interactions with cellular components involved in light emission and energy transfer .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles: These compounds are structurally similar and serve as precursors in the synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile.
α-Cyanostilbazoles: These compounds share similar structural features and are known for their aggregation-induced emission properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to exhibit solid-state fluorescence while showing minimal fluorescence in solution makes it particularly valuable for applications in materials science and bioimaging .
Properties
Molecular Formula |
C21H18N6O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N6O2/c1-28-16-4-2-14(3-5-16)10-15(11-22)19-17(12-23)20(25)26-21(18(19)13-24)27-6-8-29-9-7-27/h2-5,10H,6-9H2,1H3,(H2,25,26)/b15-10+ |
InChI Key |
KYVJSCFMDRRRJZ-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
Origin of Product |
United States |
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